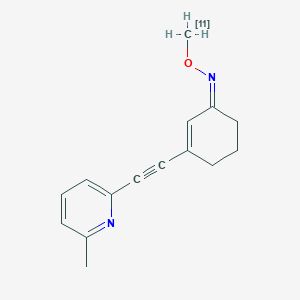
ABP-688 C-11 Z-isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ABP-688 C-11 involves the radiolabeling of the precursor compound with carbon-11. The process typically includes the following steps:
Preparation of the Precursor: The precursor compound, 3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-en-1-one, is synthesized through a series of organic reactions.
Radiolabeling: The precursor is then radiolabeled with carbon-11 using [11C]methyl iodide or [11C]methyl triflate under specific reaction conditions.
Industrial Production Methods
Industrial production of ABP-688 C-11 involves automated synthesis modules that ensure high radiochemical purity and yield. The process is optimized to produce the compound with a high E/Z isomeric ratio, favoring the E-isomer due to its higher affinity for mGlu5 receptors .
化学反应分析
Types of Reactions
ABP-688 C-11 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety.
Reduction: Reduction reactions can occur at the ethynyl group.
Substitution: Substitution reactions can take place at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ABP-688 C-11 .
科学研究应用
Imaging Metabotropic Glutamate Receptors
The primary application of ABP-688 C-11 Z-isomer is in imaging mGluR5 using PET scans. This technique allows researchers to visualize receptor distribution and density in the brain, providing insights into various neurological conditions.
- Case Study: Ketamine Effects on mGluR5
A study conducted on healthy volunteers demonstrated that intravenous ketamine administration led to a significant reduction in ABP-688 binding to mGluR5, indicating altered receptor availability during acute treatment . The research utilized two PET scans to assess changes pre- and post-ketamine administration, revealing a 21.3% reduction in binding in specific brain regions.
Quantification of Binding Potential
Quantitative analysis of ABP-688 binding has been performed to assess receptor activity across different populations. In one study involving postmortem human brain samples, researchers found significant differences in mGluR5 immunoreactivity across various brain regions, emphasizing the utility of ABP-688 as a tool for quantifying receptor expression .
Preclinical Studies on Animal Models
Preclinical evaluations have been essential for validating the efficacy of ABP-688 as a PET tracer. Studies on rodents have shown that ABP-688 effectively binds to mGluR5, allowing researchers to explore its potential for studying neurodegenerative diseases and psychiatric disorders .
Methodological Considerations
The synthesis and purification of this compound involve precise chemical processes to ensure high radiochemical purity and yield. The typical synthesis involves reacting desmethyl-ABP688 with C-11 methyl iodide under controlled conditions, followed by purification through high-performance liquid chromatography . Understanding these methodologies is crucial for optimizing tracer production and enhancing imaging outcomes.
Implications for Future Research
The findings surrounding this compound suggest several implications for future research:
- Isomer Ratio Importance : Future studies should prioritize the enrichment of the E-isomer during synthesis to improve binding potential estimates and overall imaging accuracy .
- Broader Applications : Given its specificity for mGluR5, ABP-688 may also be explored in studies related to conditions such as schizophrenia, depression, and Alzheimer's disease, where glutamatergic signaling plays a critical role.
作用机制
ABP-688 C-11 exerts its effects by selectively binding to an allosteric site on mGlu5 receptors. This binding inhibits the receptor’s activity, thereby modulating glutamatergic neurotransmission. The molecular targets involved include the mGlu5 receptors, which are implicated in various neurological and psychiatric conditions .
相似化合物的比较
Similar Compounds
[11C]MPEP: Another radiotracer used for imaging mGlu5 receptors.
[18F]FPEB: A fluorine-18 labeled compound used in PET imaging of mGlu5 receptors.
Uniqueness
ABP-688 C-11 is unique due to its high selectivity and affinity for mGlu5 receptors, making it a valuable tool in both preclinical and clinical research .
属性
CAS 编号 |
1632324-71-0 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
239.30 g/mol |
IUPAC 名称 |
(Z)-N-(111C)methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15-/i2-1 |
InChI 键 |
CNNZLFXCUQLKOB-OWUFSHKGSA-N |
手性 SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N\O[11CH3])/CCC2 |
规范 SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















